1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748466
InChI: InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-35-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)
SMILES:
Molecular Formula: C25H28N4O7
Molecular Weight: 496.5 g/mol

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17748466

Molecular Formula: C25H28N4O7

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C25H28N4O7
Molecular Weight 496.5 g/mol
IUPAC Name 5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-35-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)
Standard InChI Key OPPQAALZQJYBNA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CN=C4

Introduction

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C25H28N4O7 and a molecular weight of 496.5 g/mol . This compound features a pyrrolidine core substituted with various functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, imidazolylmethyl, and oxazolyl groups. These functional groups contribute to its potential biological activity and chemical reactivity.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core and the introduction of the various functional groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups are commonly used as protecting groups in organic synthesis, allowing for selective deprotection to reveal the underlying amine or carboxylic acid functionalities.

The compound's reactivity is influenced by its functional groups, which can participate in a variety of chemical reactions, such as deprotection reactions, coupling reactions, and modifications to the heterocyclic rings.

Biological Activity and Potential Applications

Compounds with similar structures to 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid often exhibit diverse biological activities. The presence of heterocyclic rings like imidazole and oxazole can enhance interactions with biological targets, such as enzymes or receptors. These interactions are crucial for potential applications in medicinal chemistry, including anti-inflammatory and anti-cancer therapies.

Biological Activity Comparison Table

CompoundBiological ActivityReference
Pyrrolidine DerivativesAnti-inflammatory, Anti-cancer
Imidazole-containing CompoundsEnzyme inhibition, Receptor modulation
Oxazole-containing CompoundsEnhanced biological activity through protein interactions

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